3-(4-Methyl-1H-indol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1H-indol-1-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features an indole ring substituted with a methyl group at the 4-position and an amine group attached to a propyl chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The indole ring is then methylated at the 4-position using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Attachment of the Propyl Chain: The final step involves the attachment of the propyl chain with an amine group. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with 3-bromopropylamine in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-indol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Secondary or tertiary amines
Scientific Research Applications
3-(4-Methyl-1H-indol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-indol-1-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine
- 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine
- 3-(1H-Indazol-1-yl)propan-1-amine
Uniqueness
3-(4-Methyl-1H-indol-1-yl)propan-1-amine is unique due to the presence of the methyl group at the 4-position of the indole ring. This substitution can significantly influence its biological activity and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(4-methylindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-10-4-2-5-12-11(10)6-9-14(12)8-3-7-13/h2,4-6,9H,3,7-8,13H2,1H3 |
InChI Key |
JSZFSQDLNHHPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.